molecular formula C22H17FN2O5 B2983497 4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618875-03-9

4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2983497
CAS No.: 618875-03-9
M. Wt: 408.385
InChI Key: HZVSSRCYFQNUHP-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17FN2O5 and its molecular weight is 408.385. The purity is usually 95%.
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Scientific Research Applications

Anaerobic O-demethylation Capacity

Research by Stupperich, Konle, and Eckerskorn (1996) explored the anaerobic O-demethylation capacity in various compounds, including methoxy and fluoro substituted aromatics. Their findings suggest potential applications in understanding and utilizing microbial enzyme systems for the transformation of similar compounds under anaerobic conditions (Stupperich, Konle, & Eckerskorn, 1996).

Antimicrobial Properties

Gadakh, Pandit, Rindhe, and Karale (2010) synthesized and evaluated a series of fluorine-containing compounds, demonstrating their significant antimicrobial activities against various bacterial strains. This research indicates the potential for similar fluorine-substituted compounds in developing new antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

Synthesis and Chemical Transformations

Novikov, Khlebnikov, Shevchenko, Kostikov, and Vidović (2005) discussed the synthesis and transformations of difluoro-substituted compounds, highlighting the versatility of such structures in creating a variety of derivative compounds with potential applications in material science and pharmaceutical development (Novikov et al., 2005).

Anti-inflammatory and Analgesic Properties

Muchowski and colleagues (1985) synthesized compounds with fluorobenzoyl structures, demonstrating their potential as potent anti-inflammatory and analgesic agents. This suggests possible medical applications for related fluorine-substituted compounds in pain and inflammation management (Muchowski et al., 1985).

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5/c1-12-11-17(24-30-12)25-19(15-5-3-4-6-16(15)29-2)18(21(27)22(25)28)20(26)13-7-9-14(23)10-8-13/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTNIFOBIKJRJD-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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